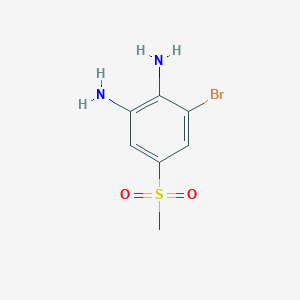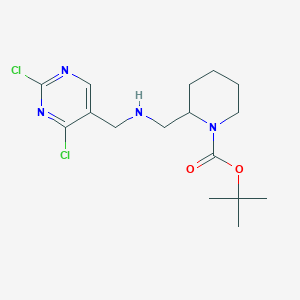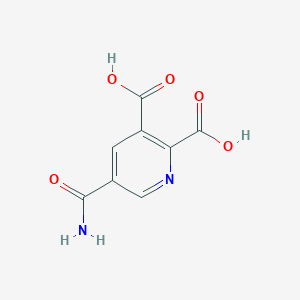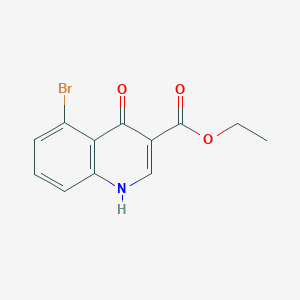
3-Bromo-5-(methylsulfonyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(methylsulfonyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H9BrN2O2S and a molecular weight of 265.13 g/mol . This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and two amine groups attached to a benzene ring. It is a versatile chemical used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(methylsulfonyl)benzene-1,2-diamine typically involves multiple stepsThe reaction is carried out in methylene chloride at 0°C using 3-chloroperoxybenzoic acid as the oxidizing agent . The product is then purified through extraction and drying processes.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analyses .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(methylsulfonyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: 3-chloroperoxybenzoic acid is commonly used for oxidation reactions.
Reducing Agents: Zinc powder in ethanol is used for reduction reactions.
Substitution Reagents: N-bromosuccinimide (NBS) is used for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups into the benzene ring .
Scientific Research Applications
3-Bromo-5-(methylsulfonyl)benzene-1,2-diamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(methylsulfonyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the bromine atom is replaced by an electrophile, generating a positively charged intermediate . This intermediate can then react with nucleophiles to form various substituted benzene derivatives .
Comparison with Similar Compounds
Similar Compounds
o-Phenylenediamine: An aromatic diamine used as a precursor to many heterocyclic compounds.
3-Bromo-1-N-methylbenzene-1,2-diamine: A similar compound with a methyl group instead of a methylsulfonyl group.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C7H9BrN2O2S |
|---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
3-bromo-5-methylsulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C7H9BrN2O2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3 |
InChI Key |
AHGVNJNKWCFKEH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)Br)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile](/img/structure/B12831557.png)







![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12831606.png)

![[(2R,3R)-3-phenyloxiran-2-yl]methanol](/img/structure/B12831622.png)

![L-Alanyl-N-[(1alpha,5alpha,6alpha)-3-[6-Carboxy-8-(2,4-Difluorophenyl)-3-Fluoro-5,8-Dihydro-5-Oxo-1,8-Naphthyridin-2-Yl]-3-Azabicyclo[3.1.0]Hex-6-Yl]-L-Alaninamide](/img/structure/B12831644.png)
